2-(1-(Benzyloxy)-2-methylpropan-2-yl)-6-fluoro-5-nitro-1H-indole
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Overview
Description
2-(1-(Benzyloxy)-2-methylpropan-2-yl)-6-fluoro-5-nitro-1H-indole is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyloxy group, a methylpropan-2-yl group, a fluoro substituent, and a nitro group attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzyloxy)-2-methylpropan-2-yl)-6-fluoro-5-nitro-1H-indole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Fluoro and Nitro Groups: The fluoro and nitro substituents can be introduced through electrophilic aromatic substitution reactions. For example, fluorination can be achieved using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI), while nitration can be carried out using a mixture of nitric acid and sulfuric acid.
Attachment of the Benzyloxy and Methylpropan-2-yl Groups: The benzyloxy group can be introduced through a Williamson ether synthesis, where a benzyl alcohol reacts with an alkyl halide in the presence of a base. The methylpropan-2-yl group can be introduced through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Benzyloxy)-2-methylpropan-2-yl)-6-fluoro-5-nitro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amino derivatives by reducing the nitro group.
Substitution: Formation of substituted derivatives by replacing the fluoro group with other nucleophiles.
Scientific Research Applications
2-(1-(Benzyloxy)-2-methylpropan-2-yl)-6-fluoro-5-nitro-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity, due to the presence of the fluoro and nitro groups.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate the interactions with specific biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(1-(Benzyloxy)-2-methylpropan-2-yl)-6-fluoro-5-nitro-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The presence of the fluoro and nitro groups can enhance the compound’s binding affinity and specificity towards these targets. The benzyloxy and methylpropan-2-yl groups can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
2-(1-(Benzyloxy)-2-methylpropan-2-yl)-6-fluoro-5-nitro-1H-indole can be compared with other similar compounds, such as:
2-[1-(benzyloxy)-2-methylpropan-2-yl]-5-nitro-1H-indole: Lacks the fluoro substituent, which may result in different chemical and biological properties.
2-[1-(benzyloxy)-2-methylpropan-2-yl]-6-fluoro-1H-indole:
2-[1-(benzyloxy)-2-methylpropan-2-yl]-6-fluoro-5-amino-1H-indole: Contains an amino group instead of a nitro group, which may lead to different biological activities and applications.
The uniqueness of this compound lies in the combination of its substituents, which confer specific chemical and biological properties that can be exploited in various scientific research applications.
Properties
IUPAC Name |
6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)-5-nitro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-19(2,12-25-11-13-6-4-3-5-7-13)18-9-14-8-17(22(23)24)15(20)10-16(14)21-18/h3-10,21H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPIMYRCLPKMBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)C2=CC3=CC(=C(C=C3N2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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